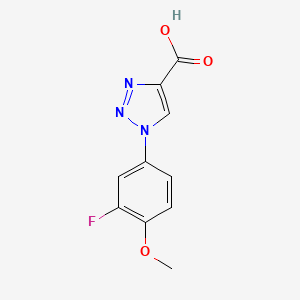![molecular formula C10H18ClF2N B6147243 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride CAS No. 1781189-10-3](/img/new.no-structure.jpg)
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-3-azaspiro[55]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 9,9-difluoro-3-azaspiro[55]undecane hydrochloride typically involves multiple steps, starting from readily available precursorsIndustrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Analyse Des Réactions Chimiques
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: This compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride include other spirocyclic compounds like 1-oxa-9-azaspiro[5.5]undecane and its derivatives. These compounds share the spirocyclic core but differ in the substituents attached to the ring system. The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
1781189-10-3 |
|---|---|
Formule moléculaire |
C10H18ClF2N |
Poids moléculaire |
225.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



